methyl 3-[6-chloro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate
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Overview
Description
Methyl 3-[6-chloro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate is a complex organic compound with a molecular formula of C17H11ClN2O4S.
Mechanism of Action
Target of action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. This suggests that it might interact with a variety of biological targets.
Mode of action
The mode of action would depend on the specific target. For example, the compound might bind to a receptor or enzyme, altering its function and leading to changes in cellular processes .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by its chemical structure. For example, the presence of a pyrrolidine ring could affect its solubility and therefore its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme, it could lead to a decrease in the production of a particular metabolite .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[6-chloro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzothiazinone Core: This step involves the cyclization of a suitable precursor to form the benzothiazinone ring. Common reagents used in this step include chlorinating agents and sulfur sources.
Introduction of the Pyrrolidine Moiety: The pyrrolidine group is introduced through a nucleophilic substitution reaction, often using pyrrolidine and a suitable leaving group.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[6-chloro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Methyl 3-[6-chloro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of bacterial infections and cancer.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of other complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(6-chloro-2-cyano-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl)benzoate: This compound shares a similar benzothiazinone core but differs in the presence of a cyano group instead of the pyrrolidine moiety.
Methyl 3-(6-chloro-1,1-dioxo-2-(morpholine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl)benzoate: This compound has a morpholine group instead of the pyrrolidine group, which can lead to different biological activities.
Uniqueness
The presence of the pyrrolidine moiety in methyl 3-[6-chloro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzoate imparts unique properties to the compound, such as increased stability and specific biological activity. This makes it a valuable compound for further research and development .
Properties
IUPAC Name |
methyl 3-[6-chloro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5S/c1-29-21(26)14-5-4-6-16(11-14)24-13-19(20(25)23-9-2-3-10-23)30(27,28)18-8-7-15(22)12-17(18)24/h4-8,11-13H,2-3,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCHLQZPKJQDCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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